N-(3,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Routes : A study detailed a high-yielding cyclisation method for synthesizing derivatives related to crispine A, highlighting the compound's role in streamlined synthetic pathways for complex molecules (King, 2007).
Structural and Inclusion Compounds : Research on amide-containing isoquinoline derivatives demonstrated their capability to form gels and crystalline solids under various conditions, indicating potential applications in material science for the development of novel structural frameworks (Karmakar, Sarma, & Baruah, 2007).
Cyclization and Chemical Transformations : The cyclization reactions involving N-acyl-3,4-dimethoxyphenethylamines were explored, showcasing the compound's utility in generating diverse chemical structures through strategic reactions (Niederstein & Peter, 1989).
Isoquinoline Cyclization Studies : Investigations into the cyclization of N-(3,4-dimethoxyphenethyl)-2-ethoxycarbonylacetamide and its derivatives revealed insights into the factors influencing the efficiency of such reactions, which is crucial for the synthesis of pharmacologically relevant compounds (Murayama, 1958).
Rotamers and Molecular Modelling : A study on N-acetyl-1,3-dimethyltetrahydroisoquinolines provided evidence of amide rotamers, with implications for understanding molecular dynamics and the development of targeted drugs (Koning, Otterlo, & Michael, 2003).
Biomedical Applications
Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and shown to exhibit significant antitumor activity, underscoring the compound's relevance in the design of new anticancer agents (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities : The synthesis and evaluation of certain derivatives highlighted their potential as analgesic and anti-inflammatory agents, suggesting applications in pain management and inflammation treatment (Yusov et al., 2019).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-4-30-13-12-25-11-10-17-18(23(25)27)6-5-7-19(17)31-15-22(26)24-16-8-9-20(28-2)21(14-16)29-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLUCCXNASFRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.